Advanced Synthetic Applications of 4-Methyl-2-(morpholine-4-sulfonyl)aniline (CAS 379255-11-5) in Drug Discovery
Advanced Synthetic Applications of 4-Methyl-2-(morpholine-4-sulfonyl)aniline (CAS 379255-11-5) in Drug Discovery
Executive Summary
In modern medicinal chemistry, the strategic selection of building blocks dictates both the synthetic feasibility and the pharmacokinetic viability of a therapeutic candidate. 4-Methyl-2-(morpholine-4-sulfonyl)aniline (CAS 379255-11-5) is a highly specialized, multifunctional intermediate. As a Senior Application Scientist, I have designed this technical guide to deconstruct the structural rationale behind this compound, outline field-proven synthetic methodologies for overcoming its inherent steric challenges, and provide self-validating analytical protocols for drug development professionals.
Part 1: Structural Rationale & Pharmacophore Utility
The utility of CAS 379255-11-5 lies in its precise substitution pattern, which offers a balance of reactivity and target-binding properties.
-
The Aniline Core : Serves as the primary vector for diversification. The primary amine allows for orthogonal reactivity, primarily through amide bond formation or palladium-catalyzed cross-coupling, enabling the attachment of diverse target-binding motifs.
-
The Ortho-Morpholine-4-sulfonyl Group : This is the defining pharmacophore. Sulfonamides are classic bioisosteres that improve metabolic stability. The integration of the morpholine ring specifically enhances aqueous solubility and provides a basic oxygen/nitrogen system capable of critical hydrogen-bond interactions (often utilized in targeting kinase hinge regions or GPCR allosteric sites).
-
The Para-Methyl Group : Acts as a lipophilic and steric tuning element. It restricts the rotational degrees of freedom of the surrounding functional groups, effectively "locking" the synthesized molecule into a bioactive conformation while optimizing the overall LogP of the final drug candidate.
Structural deconstruction of CAS 379255-11-5 and its functional utility in drug design.
Part 2: Physicochemical & Safety Profile
Before initiating any synthetic workflow, it is critical to understand the physical and safety parameters of the building block[1]. The bulky nature of the molecule directly influences its solubility and reactivity profiles.
| Parameter | Specification / Data |
| CAS Number | 379255-11-5 |
| Molecular Formula | C11H16N2O3S |
| Molecular Weight | 256.32 g/mol |
| SMILES | NC1=CC=C(C)C=C1S(=O)(N2CCOCC2)=O |
| Purity Standard | ≥97% (Typical commercial grade) |
| Physical Form | Solid / Powder |
| Storage Conditions | Room Temperature (RT), keep container tightly closed |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3) |
Part 3: Synthetic Workflows & Methodologies
The Causality of Reaction Design: Overcoming Steric Hindrance
The most common application of CAS 379255-11-5 is its conversion into an amide. However, the ortho-sulfonyl group exerts significant steric hindrance on the primary amine. Furthermore, the electron-withdrawing nature of the sulfonyl group reduces the nucleophilicity of the aniline nitrogen.
Standard coupling reagents (like EDC/HOBt) often fail or require extended heating, which can lead to degradation[2]. To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the reagent of choice. The 7-azabenzotriazole leaving group generated by HATU is highly reactive, efficiently driving the coupling of sterically hindered and electron-deficient anilines.
Optimized HATU-mediated amide coupling workflow for sterically hindered ortho-sulfonyl anilines.
Protocol A: HATU-Mediated Amidation (Self-Validating System)
Crucial Insight: If HATU is mixed directly with the aniline before the carboxylic acid is activated, the amine can attack the uronium salt of HATU, forming a stable, unwanted guanidinium byproduct[3]. Order of addition is critical.
-
Pre-activation : In an oven-dried flask under N2, dissolve the target carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M concentration).
-
Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Stir the mixture at room temperature for exactly 15 minutes to ensure complete formation of the active ester.
-
Aniline Addition : Dissolve CAS 379255-11-5 (0.9 equiv—slight deficit ensures complete consumption of the valuable aniline) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-activated acid mixture.
-
Reaction : Stir the reaction at room temperature for 12–18 hours. Monitor via LC-MS.
-
Workup : Quench the reaction with water and extract with Ethyl Acetate (3x). Wash the combined organic layers sequentially with 1N HCl (to remove unreacted aniline and DIPEA), saturated NaHCO3, and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
Protocol B: Buchwald-Hartwig Cross-Coupling
For synthesizing secondary diarylamines (e.g., for kinase inhibitor scaffolds), palladium-catalyzed amination is required due to the low nucleophilicity of the aniline.
-
Preparation : Charge an oven-dried Schlenk flask with the aryl halide (1.0 equiv), CAS 379255-11-5 (1.1 equiv), Pd2(dba)3 (0.05 equiv), XPhos ligand (0.1 equiv), and Cs2CO3 (2.0 equiv).
-
Degassing : Evacuate the flask and backfill with dry N2 (repeat 3 times).
-
Solvent : Add anhydrous, degassed 1,4-dioxane (0.1 M).
-
Heating : Seal the flask and heat to 100°C for 8–12 hours.
-
Workup : Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove the palladium catalyst, and concentrate the filtrate for flash column chromatography.
Part 4: Analytical Validation Strategy
To ensure the integrity of the synthesized compounds, the following analytical validations must be observed:
-
1H NMR (DMSO-d6 or CDCl3) : The most definitive proof of successful amide coupling or cross-coupling is the disappearance of the broad singlet corresponding to the primary aniline -NH2 protons (typically found between 5.0–5.5 ppm). For amides, look for the appearance of a highly deshielded -NH proton singlet further downfield (typically 9.0–10.5 ppm).
-
LC-MS : Given the morpholine ring, the compound and its derivatives ionize exceptionally well in positive electrospray ionization (ESI+). You should observe a distinct [M+H]+ peak. If a mass of[M+HATU-PF6]+ is observed during amidation, it indicates the formation of the guanidinium byproduct, signaling that the pre-activation step (Protocol A, Step 1) was insufficient[3].
-
HPLC : The para-methyl and morpholine groups provide a distinct UV chromophore. Monitor at 254 nm and 280 nm. The high polarity of the morpholine-sulfonyl group usually results in relatively early elution on a standard C18 reverse-phase column compared to purely lipophilic intermediates.
References
-
Organic & Biomolecular Chemistry (RSC Publishing) . A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from: [Link]
-
The Journal of Organic Chemistry (ACS Publications) . Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. Retrieved from: [Link]
Sources
- 1. 4-methyl-2-(morpholine-4-sulfonyl)aniline | 379255-11-5 [sigmaaldrich.com]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
